Cas no 175136-77-3 (5-Bromo-4-(tert-butyl)thiazol-2-amine hydrobromide)
5-Bromo-4-(tert-butyl)thiazol-2-amine hydrobromide Chemical and Physical Properties
Names and Identifiers
-
- 5-Bromo-4-(tert-butyl)thiazol-2-amine hydrobromide
- 2-Thiazolamine,5-bromo-4-(1,1-dimethylethyl)-, hydrobromide (1:1)
- 5-Bromo-4-tert-butyl-1,3-thiazol-2-amine hydrobromide
- 2-Amino-5-bromo-4-(tert-butyl)-1,3-thiazole hydrobromide
- 2-AMINO-5-BROMO-4-TERT-BUTYLTHIAZOLE HYDROBROMIDE
- 5-Bromo-4-(tert-butyl)-1,3-thiazol-2-amine hydrobromide
- BUTTPARK 44\03-52
- 2-AMINO-5-BROMO-4-(TERT-BUTYL)-1,3-THIAZOL-3-IUM BROMIDE
- 5-bromo-4-tert-butyl-1,3-thiazol-2-amine;hydrobromide
- 5-Bromo-4-tert-butyl-1,3-thiazol-2-amine--hydrogen bromide (1/1)
- MFCD00052240
- 2-Thiazolamine, 5-bromo-4-(1,1-dimethylethyl)-, hydrobromide (1:1)
- 5-Bromo-4-(tert-butyl)-1,3-thiazol-2-amine hydrobromide, AldrichCPR
- CS-0320814
- 175136-77-3
- DTXSID30380322
- AKOS015912137
- EN300-7359710
- PS-7065
- FT-0620119
- SB82656
- 2-Amino-5-bromo-4-(tert-butyl)-1,3-thiazolehydrobromide98%
-
- MDL: MFCD00052240
- Inchi: 1S/C7H11BrN2S.BrH/c1-7(2,3)4-5(8)11-6(9)10-4;/h1-3H3,(H2,9,10);1H
- InChI Key: NLQBJHKZVBOVLM-UHFFFAOYSA-N
- SMILES: BrC1=C(C(C)(C)C)N=C(N)S1.Br
Computed Properties
- Exact Mass: 313.90900
- Monoisotopic Mass: 313.90879g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 146
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 67.2Ų
Experimental Properties
- Melting Point: 235 °C
- Boiling Point: 110 °C
- Flash Point: 138.2°C
- PSA: 67.15000
- LogP: 4.32460
5-Bromo-4-(tert-butyl)thiazol-2-amine hydrobromide Security Information
- Hazard Category Code: 22-36
- Safety Instruction: S26-S37/39
-
Hazardous Material Identification:
- Risk Phrases:R36/37/38
- Safety Term:S26;S37/39
5-Bromo-4-(tert-butyl)thiazol-2-amine hydrobromide Customs Data
- HS CODE:2934100090
- Customs Data:
China Customs Code:
2934100090Overview:
2934100090. Compounds that structurally contain a non fused thiazole ring(Whether hydrogenated or not). VAT:17.0%. Tax refund rate:9.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934100090 other compounds containing an unfused thiazole ring (whether or not hydrogenated) in the structure VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:20.0%
5-Bromo-4-(tert-butyl)thiazol-2-amine hydrobromide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Apollo Scientific | OR4382-1g |
2-Amino-5-bromo-4-(tert-butyl)-1,3-thiazole hydrobromide |
175136-77-3 | 95% | 1g |
£60.00 | 2025-02-20 | |
| Apollo Scientific | OR4382-5g |
2-Amino-5-bromo-4-(tert-butyl)-1,3-thiazole hydrobromide |
175136-77-3 | 95% | 5g |
£140.00 | 2025-02-20 | |
| Apollo Scientific | OR4382-10g |
2-Amino-5-bromo-4-(tert-butyl)-1,3-thiazole hydrobromide |
175136-77-3 | 95% | 10g |
£220.00 | 2025-02-20 | |
| abcr | AB145004-1 g |
5-Bromo-4-(tert-butyl)-1,3-thiazol-2-amine hydrobromide; 95% |
175136-77-3 | 1g |
€83.80 | 2023-06-23 | ||
| abcr | AB145004-1g |
5-Bromo-4-(tert-butyl)-1,3-thiazol-2-amine hydrobromide, 97%; . |
175136-77-3 | 97% | 1g |
€84.50 | 2024-04-18 | |
| Enamine | EN300-7359710-0.05g |
5-bromo-4-tert-butyl-1,3-thiazol-2-amine hydrobromide |
175136-77-3 | 95.0% | 0.05g |
$39.0 | 2025-03-11 | |
| Enamine | EN300-7359710-0.1g |
5-bromo-4-tert-butyl-1,3-thiazol-2-amine hydrobromide |
175136-77-3 | 95.0% | 0.1g |
$41.0 | 2025-03-11 | |
| Enamine | EN300-7359710-0.25g |
5-bromo-4-tert-butyl-1,3-thiazol-2-amine hydrobromide |
175136-77-3 | 95.0% | 0.25g |
$42.0 | 2025-03-11 | |
| Enamine | EN300-7359710-0.5g |
5-bromo-4-tert-butyl-1,3-thiazol-2-amine hydrobromide |
175136-77-3 | 95.0% | 0.5g |
$44.0 | 2025-03-11 | |
| Enamine | EN300-7359710-1.0g |
5-bromo-4-tert-butyl-1,3-thiazol-2-amine hydrobromide |
175136-77-3 | 95.0% | 1.0g |
$46.0 | 2025-03-11 |
5-Bromo-4-(tert-butyl)thiazol-2-amine hydrobromide Related Literature
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1. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
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Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
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Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
Additional information on 5-Bromo-4-(tert-butyl)thiazol-2-amine hydrobromide
5-Bromo-4-(tert-butyl)thiazol-2-amine hydrobromide (CAS No. 175136-77-3): A Comprehensive Overview
5-Bromo-4-(tert-butyl)thiazol-2-amine hydrobromide, identified by its CAS number 175136-77-3, is a significant compound in the realm of pharmaceutical and biochemical research. This compound belongs to the thiazole derivatives, a class of heterocyclic compounds known for their diverse biological activities and utility in drug development. The structural features of 5-Bromo-4-(tert-butyl)thiazol-2-amine hydrobromide, including the presence of a bromine substituent and a tert-butyl group, contribute to its unique chemical properties and potential applications in medicinal chemistry.
The synthesis of 5-Bromo-4-(tert-butyl)thiazol-2-amine hydrobromide involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. The bromination and tert-butyllation processes are critical steps that impart specific functionalities to the thiazole core, enhancing its reactivity and suitability for further derivatization. Advanced synthetic methodologies, such as palladium-catalyzed cross-coupling reactions, have been employed to optimize the production process, ensuring scalability for industrial applications.
In recent years, 5-Bromo-4-(tert-butyl)thiazol-2-amine hydrobromide has garnered attention in academic and industrial research due to its potential as a pharmacophore in the development of novel therapeutic agents. Thiazole derivatives are well-documented for their antimicrobial, anti-inflammatory, and anticancer properties. The introduction of halogen atoms, particularly bromine, into the thiazole ring enhances electrophilicity, making it a valuable scaffold for designing small-molecule inhibitors targeting various biological pathways.
One of the most compelling aspects of 5-Bromo-4-(tert-butyl)thiazol-2-amine hydrobromide is its role in the discovery of new drug candidates. Researchers have leveraged its structural framework to develop compounds with enhanced binding affinity and selectivity towards specific enzymes and receptors. For instance, studies have demonstrated its utility in designing inhibitors of kinases and other enzymes implicated in cancer progression. The tert-butyl group not only stabilizes the molecule but also influences its solubility and metabolic stability, making it an attractive candidate for further development.
The pharmacological profile of 5-Bromo-4-(tert-butyl)thiazol-2-amine hydrobromide has been extensively explored through in vitro and in vivo studies. These investigations have revealed promising activities against various disease models, including inflammation and tumor growth. The compound’s ability to modulate key signaling pathways has opened new avenues for therapeutic intervention. Additionally, its hydrobromide salt form improves solubility and bioavailability, facilitating its use in preclinical studies.
Recent advancements in computational chemistry have further illuminated the potential of 5-Bromo-4-(tert-butyl)thiazol-2-amine hydrobromide as a lead compound. Molecular docking simulations have identified key interactions between this compound and target proteins, providing insights into its mechanism of action. These computational studies complement experimental efforts by predicting binding affinities and optimizing molecular structures for improved efficacy.
The industrial significance of 5-Bromo-4-(tert-butyl)thiazol-2-amine hydrobromide extends beyond academic research. Pharmaceutical companies are increasingly interested in thiazole derivatives due to their versatility and potential therapeutic benefits. The compound’s synthesis has been refined to meet industry standards, ensuring consistent quality and supply for large-scale applications. Collaborative efforts between academia and industry are driving innovation in drug discovery, with 5-Bromo-4-(tert-butyl)thiazol-2-amine hydrobromide serving as a cornerstone in several research projects.
The future prospects of 5-Bromo-4-(tert-butyl)thiazol-2-amine hydrobromide are promising, with ongoing studies exploring its role in emerging therapeutic areas such as neurodegenerative diseases and infectious disorders. The compound’s unique structural features make it a versatile scaffold for designing next-generation drugs with improved pharmacokinetic properties. As research continues to uncover new biological targets and mechanisms, the importance of 5-Bromo-4-(tert-butyl)thiazol-2-amine hydrobromide is expected to grow further.
In conclusion, 5-Bromo-4-(tert-butyl)thiazol - 2 - amine hydrobromide (CAS No . 175136 - 77 - 3) represents a significant advancement in pharmaceutical chemistry . Its structural design , synthetic accessibility , and biological activity make it a valuable tool for drug discovery . As research progresses , this compound is poised to play a pivotal role in developing novel therapeutics that address unmet medical needs . The collaborative efforts of researchers worldwide will continue to expand our understanding of its potential applications , solidifying its place as a key player in modern medicinal chemistry .
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